2-氨基-5-硝基苯甲酸

描述

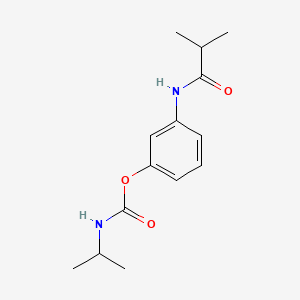

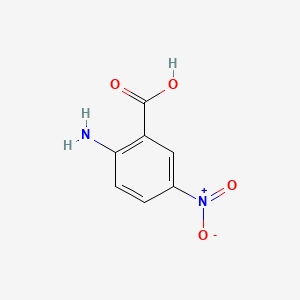

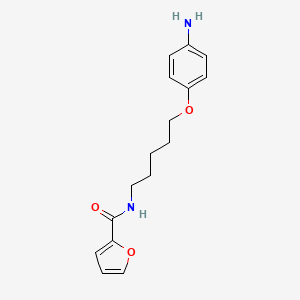

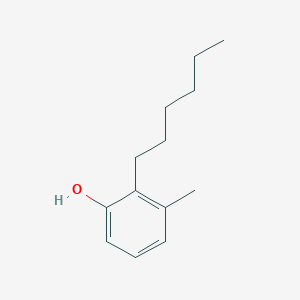

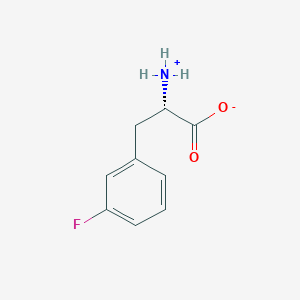

2-Amino-5-nitrobenzoic acid is a chemical compound with the molecular formula C7H6N2O4 . It has a molecular weight of 182.13 g/mol . It is used as a reagent in various chemical reactions .

Synthesis Analysis

2-Amino-5-nitrobenzoic acid is used in the preparation of polymer-bound diazonium salts and insulin receptor tyrosine kinase activator . It is also used in 2-component dendritic chain reactions and activation of hydrophobic dendrimers .Molecular Structure Analysis

The molecular structure of 2-Amino-5-nitrobenzoic acid is planar . The SMILES string representation isNc1ccc (cc1C (O)=O) [N+] ( [O-])=O . The InChI representation is InChI=1S/C7H6N2O4/c8-6-2-1-4 (9 (12)13)3-5 (6)7 (10)11/h1-3H,8H2, (H,10,11) . Chemical Reactions Analysis

In the crystal structure of 2-Amino-5-nitrobenzoic acid, inversion dimers linked by pairs of O—H⋯O hydrogen bonds generate R 2 2 (8) loops . Intermolecular N—H⋯O and C—H⋯O hydrogen bonds then link the dimers, generating R 3 3 (16)R 2 1 (6) motifs .Physical And Chemical Properties Analysis

2-Amino-5-nitrobenzoic acid is a powder with a density of 1.6±0.1 g/cm3 . It has a melting point of 270 °C (dec.) (lit.) and a boiling point of 437.9±35.0 °C at 760 mmHg .科学研究应用

树枝状链式反应

2-氨基-5-硝基苯甲酸用作双组分树枝状链式反应的反应物。 这些反应在树枝状大分子的合成中至关重要,树枝状大分子是高度分支的星形大分子,在药物输送、催化和材料科学领域具有潜在的应用 .

自毁树枝状大分子的激活

该化合物在疏水性自毁树枝状大分子的酶促激活中发挥作用。 这些树枝状大分子被设计为在触发后分解,释放其货物,这在靶向药物递送系统中很有用 .

胰岛素受体酪氨酸激酶激活剂

它用作制备胰岛素受体酪氨酸激酶激活剂的前体。 这些激活剂可能用于治疗糖尿病,通过增强胰岛素受体功能 .

聚合物结合重氮盐

2-氨基-5-硝基苯甲酸参与使用 Merrifield 树脂结合哌嗪制备聚合物结合重氮盐。 这些盐在有机合成中以及作为药物和染料中间体具有应用 .

合成新型药物候选物

在药物研究中,该化合物被视为合成针对各种健康状况的新型药物候选物的构建模块,从神经系统疾病到代谢性疾病 .

染料中间体

该化合物在染料中间体的开发中也很重要。 它用于研究和开发合成具有潜在应用的纺织品、生物技术和其他行业的染料 .

MilliporeSigma - 5-Amino-2-nitrobenzoic acid Procure-Net - 2-Amino-5-Nitrobenzoic Acid Scientific.Net - Research on Synthesis of Benzoic Acids Intermediates

安全和危害

作用机制

Target of Action

It is known to be used as an intermediate for dyes and pharmaceuticals .

Biochemical Pathways

It is known to be used in the preparation of nitro substituted quinazolones , which suggests it may be involved in the biochemical pathways related to these compounds.

Pharmacokinetics

It is known that the compound is insoluble in water , which may impact its bioavailability and distribution in the body.

Result of Action

As an intermediate in chemical reactions, its primary role is likely in the synthesis of other compounds, such as dyes and pharmaceuticals .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Amino-5-nitrobenzoic acid. It should be stored in a cool, dry, and well-ventilated place .

生化分析

Biochemical Properties

2-Amino-5-nitrobenzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with nitroreductases, enzymes that catalyze the reduction of nitro groups to amino groups. This interaction is crucial for the biotransformation of 2-Amino-5-nitrobenzoic acid, facilitating its conversion into other biologically active compounds . Additionally, 2-Amino-5-nitrobenzoic acid can interact with proteins involved in cellular signaling pathways, potentially affecting their regulatory functions.

Cellular Effects

2-Amino-5-nitrobenzoic acid has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may modulate the activity of transcription factors, leading to changes in gene expression patterns. This can result in altered cellular responses, such as changes in cell proliferation, differentiation, and apoptosis. Furthermore, 2-Amino-5-nitrobenzoic acid can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing the flux of metabolites through different pathways .

Molecular Mechanism

The molecular mechanism of action of 2-Amino-5-nitrobenzoic acid involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, 2-Amino-5-nitrobenzoic acid can inhibit or activate enzymes involved in metabolic pathways, leading to changes in the levels of metabolites. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in changes in the expression of genes involved in various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Amino-5-nitrobenzoic acid can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that 2-Amino-5-nitrobenzoic acid is relatively stable under ordinary conditions, but it can degrade over time when exposed to strong oxidizing agents . Long-term exposure to the compound in in vitro or in vivo studies may result in cumulative effects on cellular function, including changes in cell viability, proliferation, and differentiation.

Dosage Effects in Animal Models

The effects of 2-Amino-5-nitrobenzoic acid can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes. Studies have shown that high doses of 2-Amino-5-nitrobenzoic acid can result in toxic or adverse effects, such as oxidative stress and cellular damage . It is important to determine the threshold dose at which these effects occur to ensure the safe use of the compound in research and therapeutic applications.

Metabolic Pathways

2-Amino-5-nitrobenzoic acid is involved in several metabolic pathways. One of the key pathways is the reduction of the nitro group to an amino group by nitroreductases. This reaction is essential for the biotransformation of the compound into other biologically active molecules. Additionally, 2-Amino-5-nitrobenzoic acid can influence metabolic flux by interacting with enzymes involved in various metabolic pathways, such as glycolysis and the citric acid cycle . These interactions can result in changes in the levels of metabolites and the overall metabolic state of the cell.

Transport and Distribution

The transport and distribution of 2-Amino-5-nitrobenzoic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, where it interacts with membrane transporters. Once inside the cell, 2-Amino-5-nitrobenzoic acid can bind to intracellular proteins, influencing its localization and accumulation . The distribution of the compound within tissues can also be affected by its interactions with extracellular matrix components and other binding proteins.

Subcellular Localization

The subcellular localization of 2-Amino-5-nitrobenzoic acid is an important factor that influences its activity and function. The compound can be targeted to specific cellular compartments or organelles through the presence of targeting signals or post-translational modifications. For example, 2-Amino-5-nitrobenzoic acid may be directed to the mitochondria, where it can interact with mitochondrial enzymes and influence mitochondrial function . The localization of the compound within different subcellular compartments can determine its specific effects on cellular processes.

属性

IUPAC Name |

2-amino-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O4/c8-6-2-1-4(9(12)13)3-5(6)7(10)11/h1-3H,8H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUCHWTKMOWXHLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060668 | |

| Record name | Benzoic acid, 2-amino-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

616-79-5 | |

| Record name | 2-Amino-5-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=616-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-amino-5-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-AMINO-5-NITROBENZOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63867 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-AMINO-5-NITROBENZOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16208 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-amino-5-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2-amino-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-nitroanthranilic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.540 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural characterization of 2-amino-5-nitrobenzoic acid?

A1: 2-Amino-5-nitrobenzoic acid is an organic compound with the molecular formula C7H6N2O4. It has a molecular weight of 182.13 g/mol. Spectroscopic data reveals characteristic peaks in infrared (IR) spectroscopy corresponding to the various functional groups present, including the carboxyl and amino groups. []

Q2: How is 2-amino-5-nitrobenzoic acid used in the synthesis of other compounds?

A2: 2-Amino-5-nitrobenzoic acid serves as a versatile building block in organic synthesis. For instance, it is employed in the preparation of substituted tetrahydroquino[7,8-b][1,4]benzodiazepine-3-carboxylic acids, which have exhibited promising antibacterial activity, particularly against Gram-positive bacteria. [] Additionally, it can be reacted with phosphorus pentachloride and urea to synthesize 2,4-dichloro-6-nitroquinazoline in a one-pot reaction. []

Q3: Can you explain the use of 2-amino-5-nitrobenzoic acid in studying penicillin-V amidase?

A3: Researchers have cleverly utilized a derivative of 2-amino-5-nitrobenzoic acid, specifically 2-nitro-5-(phenoxyacetamido)-benzoic acid, as a substrate to develop a colorimetric assay for penicillin-V amidase. [] This enzyme is crucial for hydrolyzing penicillin-V to produce 6-aminopenicillanic acid, a key intermediate in synthesizing semisynthetic penicillins. This assay leverages the release of the chromophore, 2-amino-5-nitrobenzoic acid, upon hydrolysis, which can be detected at 405 nm, allowing for the quantification of penicillin-V amidase activity. []

Q4: What are the potential applications of organotin(IV) complexes derived from 2-amino-5-nitrobenzoic acid?

A4: Research indicates that organotin(IV) carboxylate complexes derived from 2-amino-5-nitrobenzoic acid, particularly triphenyltin(IV) complexes, demonstrate promising in vitro antibacterial activity against Gram-positive bacteria. [] These findings suggest potential applications of these complexes as antibacterial agents. Further research is needed to explore their efficacy, safety, and potential for development into novel antibacterial therapies.

Q5: How does 2-amino-5-nitrobenzoic acid interact with metal ions?

A5: Studies investigating magnesium complexes with 2-amino-5-nitrobenzoic acid reveal that the compound coordinates with the metal ion through its carboxylate oxygen atoms. [] This interaction leads to the formation of supramolecular structures stabilized by hydrogen bonding, offering insights into the coordination chemistry of this compound.

Q6: What research has been conducted on the environmental impact of 2-amino-5-nitrobenzoic acid?

A6: While the provided research articles primarily focus on synthetic and biological applications of 2-amino-5-nitrobenzoic acid, one study sheds light on the microbial transformation of nitroaromatic compounds, including those structurally related to 2-amino-5-nitrobenzoic acid, in sewage effluent. [] This research highlights the potential for biodegradation of such compounds in the environment and the formation of various metabolites, including potentially persistent and toxic ones. Further investigations are necessary to fully understand the environmental fate and potential risks associated with 2-amino-5-nitrobenzoic acid and its derivatives.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2Z,4Z,6Z,8Z)-9-[3-(3H-diazirin-3-yl)phenyl]-3,7-dimethylnona-2,4,6,8-tetraenal](/img/structure/B1666280.png)

![3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B1666283.png)